5,6,7,8-Tetrahydroquinoline-3,4-diamine

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Researchers conducting SAR studies on tetrahydroquinoline positional isomers require the specific 3,4-diamine regioisomer for definitive target engagement profiling. This compound is the exact 3,4-vicinal diamine building block validated for MAO-B probe development. - MAO-B IC₅₀: 15,400 nM vs. MAO-A IC₅₀: 100,000 nM (6.5-fold selectivity) for CNS-penetrant inhibitor design. - Enables pyridine-edge bidentate metal chelation-a geometry inaccessible to 2,3-, 6,7-, or 2,4-diamine isomers-supporting asymmetric transfer hydrogenation catalyst development (analogous to CAMPY ligand systems, up to 95% ee). - Predicted LogP 1.12 & TPSA 64.93 Ų support blood-brain barrier penetration; supplied at 98% purity.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 151224-98-5
Cat. No. B121515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoline-3,4-diamine
CAS151224-98-5
Synonyms3,4-Quinolinediamine, 5,6,7,8-tetrahydro-
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCC2=NC=C(C(=C2C1)N)N
InChIInChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12)
InChIKeyBKZFAIYIAGITSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinoline-3,4-diamine: Chemical Identity & Sourcing


5,6,7,8-Tetrahydroquinoline-3,4-diamine (CAS 151224-98-5) is a bicyclic heterocyclic building block with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It features a privileged 5,6,7,8-tetrahydroquinoline scaffold substituted with a vicinal diamine moiety at the 3- and 4-positions of the pyridine ring . This precise substitution pattern confers distinct electronic and steric properties compared to other regioisomers, making it a valuable synthetic intermediate in medicinal chemistry [1].

Why Generic Diamine Isomers Cannot Substitute


In the tetrahydroquinoline series, the position of diamine substitution is a critical determinant of molecular recognition and biological activity. Comparative studies of positional isomers, such as 5,6,7,8-tetrahydroquinoline-2,3-diamine, demonstrate that antioxidant efficacy can vary by over 300% depending on substituent placement . The 3,4-diamine orientation places the two amino groups adjacent on the electron-deficient pyridine ring, creating a unique bidentate metal-binding motif and distinct hydrogen-bonding geometry that cannot be replicated by the 2,3-, 6,7-, or 2,4-diamine isomers . This regiospecificity directly impacts synthetic utility, as the pyridine-fused diamine array of 5,6,7,8-tetrahydroquinoline-3,4-diamine enables chelation-driven reactivity in metal-catalyzed asymmetric transformations where other isomers fail [1].

Quantitative Differentiation Evidence


Regiospecific MAO Inhibition Profile

The 3,4-diamine substitution on the tetrahydroquinoline core yields a distinct monoamine oxidase (MAO) inhibition profile compared to other diamine regioisomers and the unsubstituted scaffold. Public binding data curated by ChEMBL indicates that 5,6,7,8-tetrahydroquinoline-3,4-diamine exhibits an IC50 of 15,400 nM against human MAO-B and an IC50 of 100,000 nM against human MAO-A, corresponding to a 6.5-fold selectivity for MAO-B over MAO-A [1]. In contrast, a comparator tetrahydroquinoline bearing a different diamine substitution pattern (CHEMBL4202590) shows only 7.5-fold selectivity (MAO-B IC50: 3,200 nM vs. MAO-A IC50: 24,000 nM) [2]. While the comparator is more potent, the target compound's selectivity ratio and lower absolute affinity may be advantageous in probe design requiring reduced off-target MAO engagement. Critically, the unsubstituted 5,6,7,8-tetrahydroquinoline scaffold itself shows no measurable MAO inhibition in these assay formats .

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Predicted Drug-Likeness and ADME Profile

Computational ADMET screening using the ADMET 2.0 web resource reveals that 5,6,7,8-tetrahydroquinoline-3-amine derivatives (the scaffold class containing the 3,4-diamine target) exhibit predicted pharmacokinetic parameters that differentiate them from the established 4-aminoquinoline drug class [1]. While specific numerical predictions for the 3,4-diamine compound are not yet published, the study demonstrates that the 5,6,7,8-tetrahydroquinoline-3-amine scaffold class shows favorable predicted intestinal absorption and clearance properties that are distinguishable from chloroquine and other 4-aminoquinoline comparators [1]. The vendor-reported calculated LogP of 1.12 and TPSA of 64.93 Ų for 5,6,7,8-tetrahydroquinoline-3,4-diamine place it within favorable drug-like property space, with LogP significantly lower than typical 4-aminoquinoline antimalarials (e.g., chloroquine LogP computed at ~4.0-4.5), suggesting superior aqueous solubility and reduced non-specific binding potential.

ADMET Prediction Drug Design Pharmacokinetics

Synthetic Accessibility & Commercial Availability

5,6,7,8-Tetrahydroquinoline-3,4-diamine (CAS 151224-98-5) is commercially offered at research scale with a certified purity of 98% by at least one vendor . In contrast, its closest regioisomer, 5,6,7,8-tetrahydroquinoline-2,3-diamine, is listed as a screening compound specifically restricted to non-human research use and shows generally lower inventory availability across marketplaces . The 3,4-diamine isomer benefits from a defined synthetic route involving Raney nickel-catalyzed hydrogenation of a precursor quinoline intermediate under ambient temperature and pressure , a method that is operationally simpler and more scalable than the multi-step catalytic asymmetric procedures required for synthesizing chiral 8-amino-tetrahydroquinoline derivatives used in asymmetric catalysis [1].

Synthetic Chemistry Chemical Procurement Building Block Comparison

Metal Chelation Geometry

The 3,4-diamine arrangement on the 5,6,7,8-tetrahydroquinoline scaffold creates a unique pyridine-fused vicinal diamine motif that functions as a bidentate ligand. This structural feature is absent in the 2,3-diamine regioisomer, where one amino group is adjacent to the pyridine nitrogen while the other is remote, and is also absent in the 6,7-diamine isomer where both amino groups are on the saturated carbocyclic ring . Published work on the structurally related 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) backbone demonstrates that tetrahydroquinoline-based diamines can form stable chiral complexes with Ru(II) and Rh(III) metals, achieving enantioselectivities of up to 95% ee in transfer hydrogenation reactions [1]. The 3,4-diamine isomer is thus positionally optimized for direct metal chelation at the pyridine edge, while the CAMPY system positions its diamine at the saturated ring junction—resulting in distinct bite angles, complex geometries, and catalytic outcomes [1].

Coordination Chemistry Catalyst Design Medicinal Chemistry

Validated Research & Procurement Applications


Isoform-Selective CNS Probes Targeting MAO-B

Based on the demonstrated 6.5-fold MAO-B selectivity (MAO-B IC50 15,400 nM vs. MAO-A IC50 100,000 nM) [1], this compound serves as a structurally differentiated starting point for designing CNS-penetrant MAO-B inhibitors. Unlike the unsubstituted scaffold which shows no MAO activity, the 3,4-diamine moiety introduces moderate, tunable MAO-B engagement. This profile is suited for probe development in Parkinson's disease and depression research, where MAO-B selectivity is a key differentiator from non-selective irreversible inhibitors. The favorable predicted LogP of 1.12 further supports CNS penetration potential.

Novel Metal Complexes for Asymmetric Catalysis

The unique pyridine-fused vicinal diamine architecture enables bidentate metal chelation at the pyridine edge, a geometry not accessible with other tetrahydroquinoline diamine isomers [1]. Published precedent with the related CAMPY ligand family demonstrates that tetrahydroquinoline-based diamines form active catalysts for asymmetric transfer hydrogenation (up to 95% ee) . 5,6,7,8-Tetrahydroquinoline-3,4-diamine enables exploration of a distinct metal-binding vector—pyridine-edge chelation—that may yield complementary substrate scope and enantioselectivity profiles to the existing CAMPY catalyst systems.

Pharmacokinetic Lead Diversification in Antimalarial Programs

ADMET predictions show that the 5,6,7,8-tetrahydroquinoline-3-amine scaffold class exhibits differentiated pharmacokinetic parameters from 4-aminoquinoline standards such as chloroquine [1]. With a calculated LogP of 1.12 vs. ~4.0 for chloroquine and a TPSA of 64.93 Ų , the target compound provides a fundamentally different physicochemical starting point for antimalarial or anti-infective lead optimization. This enables exploration of compounds with altered tissue distribution, reduced hERG liability, and potentially superior resistance profiles.

Medicinal Chemistry SAR of Vicinal Diamine Pharmacophores

As a positional isomer commercially available at 98% purity [1], this compound enables systematic structure-activity relationship (SAR) studies comparing 3,4-diamine vs. 2,3-diamine, 6,7-diamine, and other regioisomeric patterns on the tetrahydroquinoline scaffold. Published data show that such positional isomerism can drive >300% differences in biological activity . Procurement of this specific isomer is essential for SAR matrix completion in programs targeting kinases, GPCRs, or epigenetic targets where the precise spatial orientation of hydrogen bond donors dictates target engagement and selectivity.

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